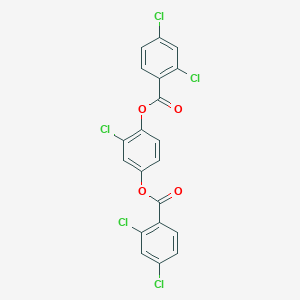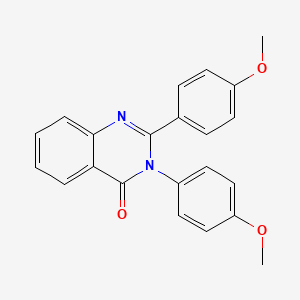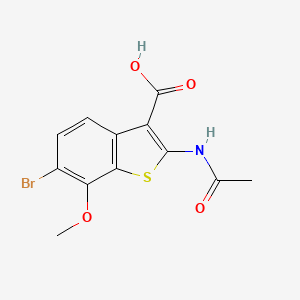![molecular formula C22H21FN4O5S B10873534 1-Ethyl-6-fluoro-7-{4-[(furan-2-ylcarbonyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10873534.png)
1-Ethyl-6-fluoro-7-{4-[(furan-2-ylcarbonyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, which is achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. This compound is structurally characterized by the presence of a quinoline core, a fluorine atom at the 6th position, and a piperazine ring substituted with a furylcarbonyl group.
Vorbereitungsmethoden
The synthesis of 1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps. One common method includes the following steps:
Formation of the quinoline core: The quinoline core is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination is typically achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Piperazine ring formation: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.
Furylcarbonyl group attachment: The furylcarbonyl group is attached to the piperazine ring through acylation reactions using furylcarbonyl chloride or similar reagents.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and solvent selection .
Analyse Chemischer Reaktionen
1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, leading to the formation of carboxylic acids and amines
Wissenschaftliche Forschungsanwendungen
1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationships of fluoroquinolones.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: It serves as a lead compound for the development of new antibiotics with improved efficacy and reduced side effects.
Industry: The compound is used in the synthesis of other fluoroquinolone derivatives and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The antibacterial activity of 1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, the compound prevents the supercoiling and relaxation of DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID can be compared with other fluoroquinolones such as ciprofloxacin, norfloxacin, and levofloxacin. While all these compounds share a common quinoline core and exhibit broad-spectrum antibacterial activity, they differ in their substituents and pharmacokinetic properties. The presence of the furylcarbonyl group in 1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID may confer unique binding properties and resistance profiles compared to other fluoroquinolones .
Similar Compounds
- Ciprofloxacin
- Norfloxacin
- Levofloxacin
- Ofloxacin
- Moxifloxacin
Eigenschaften
Molekularformel |
C22H21FN4O5S |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
1-ethyl-6-fluoro-7-[4-(furan-2-carbonylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H21FN4O5S/c1-2-25-12-14(21(30)31)19(28)13-10-15(23)17(11-16(13)25)26-5-7-27(8-6-26)22(33)24-20(29)18-4-3-9-32-18/h3-4,9-12H,2,5-8H2,1H3,(H,30,31)(H,24,29,33) |
InChI-Schlüssel |
BRKOJIPIZGWEPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CO4)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline](/img/structure/B10873457.png)
![5-Acetyl-6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10873460.png)
![N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10873462.png)
![4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10873468.png)
![methyl {(4Z)-5-oxo-1-phenyl-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10873473.png)
![(4E)-4-[(2E)-3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873476.png)
![3-[7-(furan-2-ylmethyl)-4-imino-5,6-diphenyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]propan-1-ol](/img/structure/B10873478.png)

![N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]benzene-1,2-diamine](/img/structure/B10873492.png)
![3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10873504.png)

![methyl 5-chloro-3-{[2-(5-fluoro-1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10873525.png)
![2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol](/img/structure/B10873529.png)
